cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid: is a piperidine derivative with significant interest in the field of medicinal chemistry. Piperidine, a six-membered heterocyclic amine, is a fundamental building block in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and carboxylic acid derivative, the piperidine ring can be formed through cyclization reactions, followed by functional group modifications to introduce the carboxypropyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptor sites, influencing biochemical pathways. The compound’s structure allows it to bind to receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness: cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
137442-20-7 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
UDPZLTQBSHPQHX-JGVFFNPUSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(CC1CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.